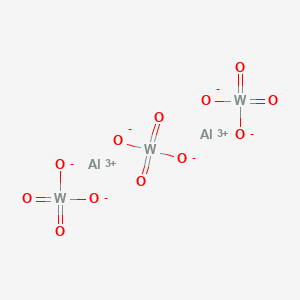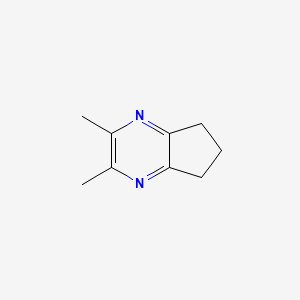
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is an organic compound with the molecular formula C9H12N2. It is a colorless to pale yellow liquid with a pungent odor . This compound is known for its presence in various food items such as beef, coffee, cocoa, and roasted nuts . It is also used as a flavoring agent in the food industry .
Vorbereitungsmethoden
The synthesis of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can be achieved through several methods. One common method involves the reaction of styrene with 2,2-dibromopropane . The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazine derivatives, while reduction can lead to the formation of more saturated compounds.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves its interaction with specific molecular targets and pathways. As a flavoring agent, it interacts with taste receptors to produce its characteristic flavor profile. In biological systems, it may interact with enzymes and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can be compared with other similar compounds such as:
2,3-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Similar in structure but may have different chemical properties and applications.
6,7-Dihydro-2,5-dimethyl-5H-cyclopentapyrazine: Another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific flavor profile and its presence in a variety of natural food sources.
Eigenschaften
CAS-Nummer |
38917-62-3 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2,3-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
AIKNQWWUQFXNAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2CCCC2=N1)C |
melting_point |
25 - 27 °C |
Physikalische Beschreibung |
Solid low melting solid with a roasted nut odou |
Löslichkeit |
slightly soluble in water; soluble in oils, organic solvents very soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


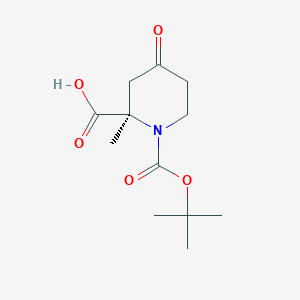

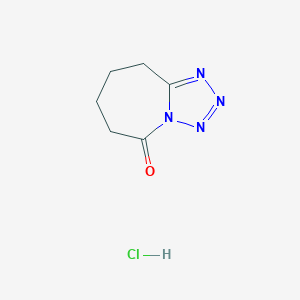
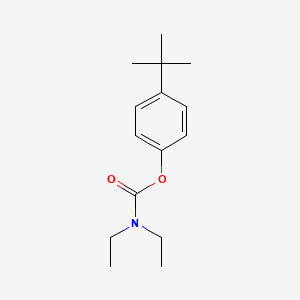
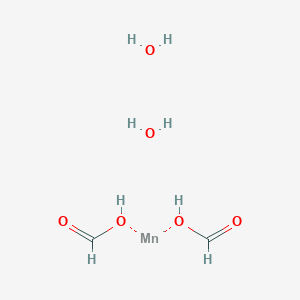
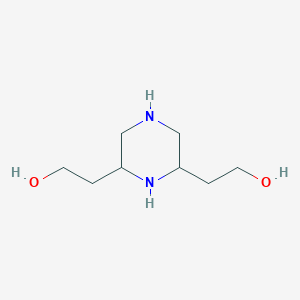
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
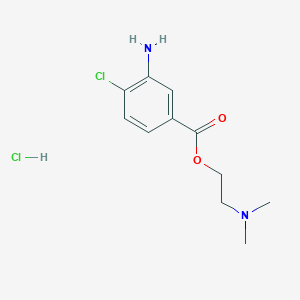
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)

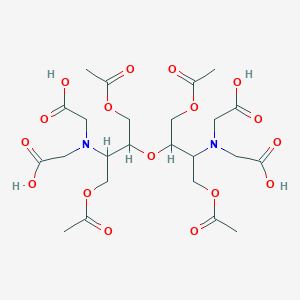
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
